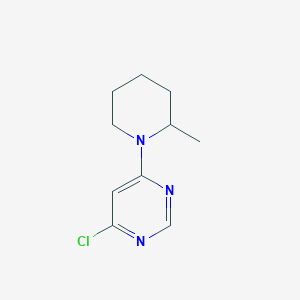

4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine

Description

Historical Context of Pyrimidine Derivatives in Medicinal Chemistry

The development of pyrimidine derivatives in medicinal chemistry traces its origins to the early nineteenth century when fundamental discoveries laid the groundwork for modern heterocyclic chemistry. The historical significance began in 1818 when Brugnatelli produced alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione) through the oxidation of uric acid with nitric acid, marking the first isolation of a pyrimidine derivative. This pioneering work established pyrimidines as compounds derived from uric acid breakdown products, initially referred to as "m-diazine".

The systematic exploration of pyrimidine chemistry advanced significantly in the late nineteenth century, with laboratory synthesis of pyrimidines first achieved in 1879 when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This breakthrough demonstrated the feasibility of constructing pyrimidine scaffolds through condensation reactions, establishing fundamental synthetic methodologies that continue to influence modern pharmaceutical chemistry.

The systematic study of pyrimidines began in earnest in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. Pinner's contributions were particularly significant as he first proposed the name "pyrimidin" in 1885, providing the nomenclature foundation for this important class of heterocycles. The parent compound itself was first prepared by Gabriel and Colman in 1900, achieved through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The medicinal chemistry significance of pyrimidine derivatives became particularly evident with the recognition of their structural similarities to naturally occurring nucleobases. In nucleic acids, three types of nucleobases are pyrimidine derivatives: cytosine, thymine, and uracil. This structural relationship enabled the development of numerous antimetabolites based on pyrimidines, as they shared structural similarities with the body's own substrates. The strategic design of pyrimidine antimetabolites represented a paradigm shift in drug development, allowing researchers to create compounds that could interfere with essential biological processes by mimicking natural substrates.

Early metabolites that were generated included 5-fluorouracil and its derivatives, which demonstrated the potential for pyrimidine-based therapeutics. The primary mode of action involved interfering with messenger ribonucleic acid translation and deoxyribonucleic acid synthesis, establishing pyrimidines as crucial scaffolds for anticancer drug development. However, the nonspecific cytotoxicity observed with early derivatives led to significant research efforts focused on structural modifications to improve selectivity and reduce adverse effects.

Structural Significance of Piperidinyl Substituents in Heterocyclic Compounds

Piperidine represents a nonaromatic heterocyclic nucleus characterized by a six-membered ring containing five methylene groups and one secondary amine group. The structural significance of piperidine in heterocyclic compounds extends beyond simple chemical functionality, as this ring system serves as a critical pharmacophore in numerous biologically active molecules. The piperidine nucleus is naturally present in piperine, the active ingredient in black pepper, demonstrating its occurrence in bioactive natural products.

The biological activities associated with piperidine-containing compounds encompass a broad spectrum of therapeutic applications, including antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, antiviral, and anticancer effects. This diverse range of biological activities highlights the versatility of the piperidine scaffold in medicinal chemistry applications. The structural features that contribute to these activities include the secondary amine functionality, which can participate in hydrogen bonding interactions, and the conformational flexibility of the saturated ring system.

Structure-activity relationship studies of piperidine derivatives have revealed critical insights into the optimization of biological activity. Research has demonstrated that substitution patterns on the piperidine ring significantly influence pharmacological properties. For selective inhibition of human monoamine oxidase type B, electron-donating groups such as methoxy and methyl groups can be incorporated into the piperidine ring at the third or fourth position. The presence of an electron-withdrawing substituent linked to the first position of piperidine has been observed as an important structural feature for human monoamine oxidase inhibition.

The methylation pattern in this compound represents a specific example of strategic substitution to modulate biological activity. The 2-methyl substitution on the piperidine ring alters the electronic properties and steric environment of the nitrogen atom, potentially influencing binding interactions with biological targets. This structural modification can affect the compound's selectivity profile and potency compared to unsubstituted analogs.

Industrial synthesis of piperidine derivatives typically involves hydrogenation of pyridine using molybdenum disulfide catalysts, providing access to the basic piperidine scaffold. Alternative synthetic approaches include modified Birch reduction using sodium in ethanol, which can reduce pyridine to piperidine under specific conditions. These synthetic methodologies enable the preparation of various piperidine derivatives for pharmaceutical applications.

The conformational properties of piperidine rings contribute significantly to their biological activity. The chair conformation adopted by piperidine allows for specific spatial arrangements of substituents, influencing molecular recognition events with protein targets. The 2-methylpiperidine substituent in the target compound adopts a specific conformational preference that may enhance binding affinity or selectivity for particular biological targets.

Role of Halogenation in Pyrimidine Reactivity and Bioactivity

Halogenation of pyrimidine compounds represents a fundamental strategy in medicinal chemistry for enhancing both chemical reactivity and biological activity. The incorporation of chlorine atoms into pyrimidine scaffolds significantly alters the electronic properties of the heterocyclic system, creating electrophilic centers that facilitate nucleophilic substitution reactions. This enhanced reactivity enables synthetic chemists to introduce diverse substituents through displacement of the halogen, providing access to libraries of structurally related compounds.

The electronic effects of chlorine substitution on pyrimidine rings extend beyond simple reactivity enhancement. Chlorine atoms function as electron-withdrawing groups, which modify the electron density distribution throughout the heterocyclic system. This electronic perturbation can influence the compound's interaction with biological targets, potentially enhancing binding affinity or altering selectivity profiles. Research on halogenated thieno[3,2-d]pyrimidines has demonstrated that the presence of chlorine at specific positions is essential for antiproliferative activity against cancer cell lines.

Structure-activity relationship studies have revealed that the position of halogen substitution critically affects biological activity. Investigation of halogenated thieno[3,2-d]pyrimidines identified that chlorine substitution at the carbon-4 position was necessary for biological activity. This positional specificity suggests that the chlorine atom contributes to the molecular recognition process through specific interactions with target proteins or through modulation of the compound's pharmacokinetic properties.

The antiproliferative properties of halogenated pyrimidine derivatives have been extensively studied, with compounds demonstrating selective activity against various cancer cell lines. The two most active halogenated compounds in these studies were found to induce apoptosis in leukemia cell lines, indicating that chlorine substitution can contribute to specific mechanisms of cytotoxicity. Additionally, these compounds showed selective activity against several fungal species, demonstrating the broad spectrum of biological effects that can result from strategic halogenation.

| Halogenation Effect | Chemical Impact | Biological Consequence |

|---|---|---|

| Electronic Withdrawal | Increased electrophilicity | Enhanced target binding affinity |

| Reactivity Enhancement | Facilitated nucleophilic substitution | Synthetic accessibility of analogs |

| Lipophilicity Modulation | Altered partition coefficients | Modified pharmacokinetic properties |

| Conformational Effects | Restricted molecular flexibility | Improved target selectivity |

The specific case of 4-chloro substitution in pyrimidine derivatives demonstrates the strategic importance of halogen positioning. The 4-position of pyrimidines is particularly susceptible to nucleophilic attack due to the electron-withdrawing effects of the nitrogen atoms in the ring system. When combined with additional chlorine substitution, as in 4,6-dichloropyrimidine intermediates, the compound becomes highly reactive toward various nucleophiles. This reactivity pattern enables the selective introduction of different substituents at specific positions, allowing for fine-tuning of biological activity.

Industrial applications of halogenated pyrimidines extend beyond pharmaceutical chemistry to include pesticide development and materials science. The preparation methods for dichloropyrimidine intermediates involve controlled chlorination reactions using thionyl chloride and appropriate catalysts. These synthetic approaches achieve high yields and can be scaled for industrial production, demonstrating the practical importance of halogenated pyrimidine chemistry.

The fluorine substitution strategy in pyrimidine-based therapeutics provides additional insights into halogenation effects. The development of 5-fluorouracil and its derivatives demonstrated how fluorine substitution at specific positions could enhance antitumor activity while potentially reducing toxicity. The fluorine atom replaces hydrogen at the carbon-5 position of the pyrimidine ring, creating compounds effective for the management of numerous solid malignant tumors. This example illustrates how different halogens can be strategically employed to achieve specific therapeutic objectives.

Properties

IUPAC Name |

4-chloro-6-(2-methylpiperidin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c1-8-4-2-3-5-14(8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMAMNHWQNPJHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Summary

- Reagents: 2-methyl-4-hydroxypyrimidine, phosphorus oxychloride (POCl₃), organic base (e.g., triethylamine, diisopropylethylamine, N,N-dimethylaniline).

- Conditions: The reaction is carried out by mixing the 2-methyl-4-hydroxypyrimidine with POCl₃ and an organic base in a weight ratio of 1:5-10:0.3-0.7.

- Temperature: 25–100 °C.

- Time: 2–5 hours.

- Workup: After reaction, excess POCl₃ is removed under reduced pressure. The mixture is quenched with water, extracted with an organic solvent (e.g., ethyl acetate), dried, and concentrated to yield 4-chloro-2-methylpyrimidine.

Reaction Equation

$$

\text{2-methyl-4-hydroxypyrimidine} + \text{POCl}_3 \xrightarrow[\text{organic base}]{25-100^\circ C} \text{4-chloro-2-methylpyrimidine} + \text{byproducts}

$$

Yields and Purity

Notes on Organic Base Selection

- Organic bases such as triethylamine, diisopropylethylamine, triisopropylamine, N,N-dimethylaniline, and pyridine have been successfully employed.

- The choice of base affects reaction temperature and yield; e.g., dimethylaniline required higher reflux temperature (~85 °C) and gave slightly lower yield (~85.56%).

Introduction of the 2-Methyl-1-piperidinyl Group

The next critical step is the substitution of the chlorine at the 6-position of the pyrimidine ring with the 2-methyl-1-piperidinyl group.

General Approach

- The 4-chloro-2-methylpyrimidine intermediate undergoes nucleophilic substitution with 2-methylpiperidine or its derivatives.

- This substitution typically occurs under reflux conditions in a suitable solvent, often an alcohol (methanol or ethanol) or other polar solvents.

- Excess piperidine derivatives are used to drive the reaction to completion.

- After reaction, excess amine is recovered, and the product is isolated by crystallization or filtration.

Example from Related Pyrimidine Derivative Syntheses

- In a similar synthesis of 2,4-diamino-6-(1-piperidinyl)pyrimidine derivatives, 6-chloro-2,4-diaminopyrimidine was refluxed with piperidine in excess for several hours, followed by solvent removal and crystallization to yield the piperidinyl-substituted pyrimidine with ~75.9% yield.

- Although this example is for a slightly different pyrimidine derivative, the methodology is analogous and adaptable for this compound.

Synthesis Optimization and Green Chemistry Considerations

- The chlorination step using POCl₃ is optimized to minimize excess reagent and environmental pollution.

- Use of organic bases reduces the formation of side products and improves yield.

- The process avoids lengthy synthetic routes by combining chlorination and substitution steps efficiently.

- Extraction and purification steps employ common organic solvents such as ethyl acetate and drying agents like anhydrous sodium sulfate.

Summary Table of Preparation Steps

| Step | Reaction | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Chlorination of 2-methyl-4-hydroxypyrimidine | POCl₃, organic base (e.g., diisopropylethylamine), 25-100 °C, 2-5 h | 85-92 | >98 | Base choice affects temperature and yield |

| 2 | Nucleophilic substitution with 2-methylpiperidine | Reflux in alcohol or suitable solvent, excess amine, several hours | ~75-85 (analogous) | >95 | Excess amine recovered, product crystallized |

| 3 | Purification | Extraction with ethyl acetate, washing with bicarbonate and brine, drying | - | - | Standard organic workup |

Research Findings and Analysis

- The chlorination step is well-documented as a high-yielding, scalable process with manageable environmental impact when optimized.

- The nucleophilic substitution step is straightforward, relying on the nucleophilicity of the 2-methylpiperidine and the activated pyrimidine ring.

- Structural activity relationship (SAR) studies on related pyrimidine derivatives indicate that substitution at the 6-position with piperidine derivatives significantly affects biological activity, underscoring the importance of precise synthetic control.

- The combined synthetic route is relatively short and efficient, suitable for medicinal chemistry applications and industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, N-oxides, and secondary amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine serves as a critical building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects on central nervous system disorders, such as anxiety and depression. The compound's ability to modulate neurotransmitter systems makes it a candidate for developing anxiolytic and antidepressant medications.

Anticancer Research:

Research indicates that pyrimidine derivatives exhibit anticancer properties, making this compound valuable in the development of new anticancer agents. Studies have shown that modifications of this compound can lead to increased efficacy against various cancer cell lines, highlighting its potential in cancer treatment.

Organic Synthesis

Intermediate in Synthesis:

This compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for further chemical modifications, enabling chemists to create a diverse array of compounds with tailored properties for specific applications .

Reagent in Organic Transformations:

this compound can act as a reagent in various organic transformations, facilitating the synthesis of other valuable chemical entities. Its reactivity under different conditions allows for the exploration of new synthetic pathways and methodologies .

Biological Studies

Enzyme Inhibition Studies:

Due to its structural similarity to biologically active molecules, this compound is employed in studies aimed at identifying enzyme inhibitors. It has been shown to interact with specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets .

Receptor Ligand Research:

The compound's ability to bind to various receptors makes it an important subject for research into receptor-ligand interactions. This is particularly relevant in the study of neuropharmacology, where understanding these interactions can lead to the development of new drugs targeting specific receptors associated with neurological disorders .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Anticancer Activity: A study demonstrated that derivatives of this compound showed significant cytotoxicity against different cancer cell lines, suggesting its potential as an anticancer agent.

- Neuropharmacological Effects: Research has highlighted its role as a ligand for serotonin receptors, indicating potential applications in treating mood disorders.

- Synthetic Pathways: Various synthetic routes have been developed to produce this compound efficiently, focusing on reducing environmental impact and improving yield through greener chemistry approaches.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can enhance the binding affinity of the compound to its target, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Key Research Findings

- Synthetic Efficiency : Chlorination using POCl₃ in toluene with diethylisopropylamine achieves yields >70% for piperidinylpyrimidines, while fused pyrazolopyrimidines require harsher conditions (e.g., HCl gas) with lower yields (~72%) .

- Biological Relevance : Piperidinylpyrimidines demonstrate superior blood-brain barrier penetration compared to imidazole analogs, making them candidates for neurodegenerative disease targets .

- Stability : Trifluoromethyl-substituted derivatives exhibit longer plasma half-lives in preclinical models due to resistance to oxidative metabolism .

Biological Activity

4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features, which include a chloro substituent and a piperidine ring, both of which contribute to its pharmacological properties.

- Molecular Formula : C10H12ClN3

- Molecular Weight : 213.68 g/mol

- IUPAC Name : 4-Chloro-6-(2-methylpiperidin-1-yl)pyrimidine

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to engage in non-covalent interactions such as hydrogen bonding and π-π stacking, which enhance its binding affinity to target proteins.

1. Antimicrobial Activity

Research has indicated that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

2. Anti-inflammatory Effects

Pyrimidine derivatives are known for their anti-inflammatory properties. Studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory process. For instance, related compounds have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure–Activity Relationship (SAR)

Understanding the SAR of pyrimidine derivatives helps in optimizing their biological activity. The presence of the piperidine ring and the chloro substituent plays a crucial role in enhancing the compound's potency. Modifications at these positions can lead to variations in activity:

| Compound Structure | Biological Activity | IC50/ED50 Values |

|---|---|---|

| Base Compound | Antimicrobial | - |

| With Chloro Group | Enhanced COX-2 inhibition | IC50 = 0.04 μM (similar to celecoxib) |

| Piperidine Substituted | Increased binding affinity | - |

Case Studies

Several studies have explored the biological activities of pyrimidine derivatives:

- Study on COX Inhibition : A related compound demonstrated significant inhibition of COX enzymes with an IC50 value of approximately 0.04 μM, indicating strong anti-inflammatory potential .

- Antimicrobial Testing : In vitro testing against Staphylococcus aureus showed promising results, with MIC values indicating effective antibacterial activity .

- Anticancer Evaluation : Preliminary studies on similar pyrimidines revealed selective cytotoxicity against T-cell lines, suggesting a pathway for further exploration in cancer therapy .

Q & A

Q. How to align laboratory practices with international safety standards for chlorinated heterocycles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.